molecular formula C7H5ClFIO B14759381 (2-Chloro-6-fluoro-3-iodophenyl)methanol

(2-Chloro-6-fluoro-3-iodophenyl)methanol

Cat. No.: B14759381
M. Wt: 286.47 g/mol
InChI Key: OMGBINNZQGPGEL-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluoro-3-iodophenyl)methanol is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 2), fluorine (position 6), and iodine (position 3), along with a hydroxymethyl (-CH$_2$OH) group. This combination of electron-withdrawing halogens and a polar functional group imparts unique physicochemical properties, making it relevant in pharmaceutical and materials science research. Its structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., SHELX programs for refinement ), to resolve its conformation and intermolecular interactions.

Properties

Molecular Formula

C7H5ClFIO

Molecular Weight

286.47 g/mol

IUPAC Name

(2-chloro-6-fluoro-3-iodophenyl)methanol

InChI

InChI=1S/C7H5ClFIO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2,11H,3H2

InChI Key

OMGBINNZQGPGEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CO)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoro-3-iodophenyl)methanol typically involves the halogenation of a phenyl ring followed by the introduction of a methanol group. One common method includes the following steps:

    Halogenation: The phenyl ring is first halogenated using reagents such as chlorine, fluorine, and iodine under controlled conditions.

    Methanol Introduction: The halogenated phenyl ring is then reacted with methanol in the presence of a catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and methanol introduction processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoro-3-iodophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen atoms or convert the methanol group to a methyl group.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms under suitable conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dehalogenated compounds or methyl derivatives.

    Substitution: Compounds with new functional groups replacing halogen atoms.

Scientific Research Applications

(2-Chloro-6-fluoro-3-iodophenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-3-iodophenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Effects: Iodo vs. Methyl/Ethyl Groups

Key Analogs :

  • 2-Chloro-6-fluoro-3-methylphenol (C$7$H$6$ClFO): Methyl group at position 3 .
  • (2-Chloro-3-ethyl-6-fluorophenyl)methanol (C$9$H${11}$ClFO): Ethyl group at position 3 .

Analysis :

  • Electronic Effects: Iodo (in the target compound) is strongly electron-withdrawing due to its high polarizability, while methyl and ethyl groups are weakly electron-donating.
  • Steric Effects : Iodo’s larger atomic radius (1.98 Å) introduces greater steric hindrance compared to methyl (-CH$3$) or ethyl (-C$2$H$_5$), influencing molecular packing in crystals .
  • Lipophilicity: Iodo increases lipophilicity (logP ~2.5 estimated) more than methyl (logP ~2.1) or ethyl (logP ~2.8), impacting solubility in organic solvents like methanol (commonly used in separations ).

Ring System Variation: Benzene vs. Pyridine

Key Analog: (2-Chloro-6-fluoro-pyridin-3-yl)-methanol (C$6$H$5$ClFNO): Pyridine ring with nitrogen at position 1 .

Analysis :

  • Electron Density : Pyridine’s nitrogen creates an electron-deficient aromatic system, enhancing the acidity of the hydroxymethyl group (pKa ~15–16) compared to the benzene analog (pKa ~16–17).
  • Applications : Pyridine derivatives are often prioritized in drug design for their metabolic stability, whereas benzene analogs may be preferred for simpler synthetic routes .

Functional Group Variation: Hydroxymethyl vs. Phenol

Key Analog: 2-Chloro-6-fluoro-3-methylphenol (C$7$H$6$ClFO): Phenol -OH group .

Analysis :

  • Polarity: The hydroxymethyl group (-CH$_2$OH) is less acidic (pKa ~15) than phenol (-OH, pKa ~10), reducing solubility in aqueous media but improving stability in basic conditions.
  • Synthetic Utility: Phenol derivatives are prone to oxidation, whereas hydroxymethyl groups offer versatility in etherification or esterification reactions.

Data Table: Structural and Inferred Properties

Compound Name Molecular Formula Substituents (Positions) Key Features/Inferred Properties
(2-Chloro-6-fluoro-3-iodophenyl)methanol C$7$H$5$ClFIO Cl (2), F (6), I (3) High steric bulk, enhanced lipophilicity
2-Chloro-6-fluoro-3-methylphenol C$7$H$6$ClFO Cl (2), F (6), CH$_3$ (3) Electron-donating methyl, phenolic acidity
(2-Chloro-6-fluoro-pyridin-3-yl)-methanol C$6$H$5$ClFNO Cl (2), F (6), N (1) Pyridine ring, improved hydrogen bonding
(2-Chloro-3-ethyl-6-fluorophenyl)methanol C$9$H${11}$ClFO Cl (2), F (6), C$2$H$5$ (3) Increased lipophilicity, alkyl flexibility

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